3-Oxodocosanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

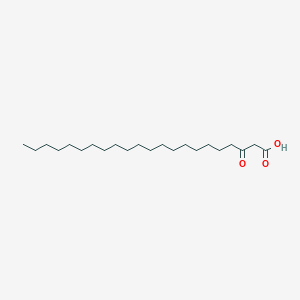

3-oxodocosanoic acid is the 3-oxo monocarboxylic acid which has docasanoic (behenic) acid as the parent acid. It derives from a docosanoic acid.

科学研究应用

Quorum Sensing in Pseudomonas aeruginosa

One of the most notable applications of 3-oxodocosanoic acid is its role as a quorum-sensing molecule in Pseudomonas aeruginosa. Research indicates that 3-oxo-C12-HSL (the N-acyl homoserine lactone derivative of this compound) plays a critical role in the pathogenesis of P. aeruginosa infections. It influences the expression of virulence factors and modulates host immune responses through the induction of apoptosis in immune cells such as macrophages and neutrophils .

Key Findings:

- Induction of Apoptosis: Treatment with 3-oxo-C12-HSL resulted in significant loss of cell viability, highlighting its cytotoxic effects on immune cells .

- Chemokine Modulation: The compound significantly induced the production of chemokines like MCP-1 and MIP-2, which are crucial for immune response .

Role in Fatty Acid Biosynthesis

This compound is an intermediate in the biosynthesis of fatty acids. It is synthesized from capric acid and malonic acid through enzymatic reactions involving fatty acid synthase . This pathway is essential for lipid metabolism in humans, particularly in the liver and adipose tissues.

Applications:

- Metabolic Studies: Understanding the role of this compound in metabolic pathways can aid in research related to obesity, diabetes, and other metabolic disorders.

Use in Skin Care Products

The compound's properties make it a candidate for use in cosmetic formulations. Its hydrophobic nature allows it to be incorporated into various topical products designed for skin care.

Case Study:

A study explored the formulation of creams containing natural extracts combined with this compound to enhance skin hydration and stability. The formulations were evaluated for their physical properties, sensory attributes, and clinical efficacy .

Key Insights:

- Stability and Efficacy: The incorporation of this compound improved the stability of emulsions while providing moisturizing benefits to the skin.

- Consumer Appeal: Products developed with this compound were found to be more appealing to consumers due to their aesthetic properties and effectiveness.

Detection and Analysis

Recent studies have focused on developing analytical methods to detect this compound in biological samples. Its identification is crucial for understanding its physiological roles and potential health implications.

Research Findings:

An analytical method was developed to identify chemical interferents in placental samples, which included the detection of 3-oxododecanoic acid as a significant component . This highlights its relevance in reproductive biology and toxicology.

化学反应分析

Structural and Analytical Characteristics

3-Oxododecanoic acid (C₁₂H₂₂O₃) features a ketone group at the C3 position of a dodecanoic acid backbone. Key properties include:

| Property | Value |

|---|---|

| Molecular formula | C₁₂H₂₂O₃ |

| Molecular weight | 214.30 g/mol |

| Exact mass | 214.157 Da |

| PSA (Polar Surface Area) | 54.37 Ų |

| LogP | 3.17 |

Mass Spectrometric Fragmentation Patterns

Studies using high-resolution mass spectrometry (HRMS) reveal distinct fragmentation pathways:

| Precursor Ion (m/z) | Major Fragment (m/z) | Minor Fragment (m/z) | Fragmentation Mechanism |

|---|---|---|---|

| 213.1496 | 59.0134 | 169.1598 | - Ketone cleavage at C3 generates the 59.0134 fragment (CH₂CO⁺). |

text| | | - Secondary cleavage yields the 169.1598 fragment (C₁₀H₁₇O₂⁺).

These patterns align with prior observations in human breath analysis, where the 59.0134 fragment dominates .

Potential Reactivity Inferences

While direct reaction data for 3-oxododecanoic acid is limited in the provided sources, its structural features suggest possible reactivity:

-

Keto-Enol Tautomerism : The α,β-keto group may undergo tautomerization, influencing acid-base behavior.

-

Oxidative Decarboxylation : Analogous to other β-keto acids, decarboxylation could yield methyl ketones under thermal or enzymatic conditions.

-

Enolate Formation : The acidic α-hydrogen (C2) may participate in nucleophilic reactions under basic conditions.

Analytical Interference in MS Studies

3-Oxododecanoic acid was identified as a key interferent in placental sample analyses due to its:

-

Co-elution with target analytes in chromatographic systems.

-

Production of overlapping transitions (e.g., 213 → 169 m/z) in tandem MS workflows .

Research Gaps and Limitations

No peer-reviewed studies detailing synthesis, catalytic transformations, or biological interactions of 3-oxodocosanoic acid (C22) were identified in the provided sources. For 3-oxododecanoic acid (C12), further investigation is needed to characterize:

-

Enzymatic oxidation pathways (e.g., cytochrome P450 interactions).

-

Stability under physiological or industrial conditions.

-

Synthetic routes for scalable production.

属性

分子式 |

C22H42O3 |

|---|---|

分子量 |

354.6 g/mol |

IUPAC 名称 |

3-oxodocosanoic acid |

InChI |

InChI=1S/C22H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)20-22(24)25/h2-20H2,1H3,(H,24,25) |

InChI 键 |

GLJSCOCOXZOMDN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)CC(=O)O |

规范 SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)CC(=O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。